molecular formula C14H7Br3F3N3O4 B1667874 Bromethalin CAS No. 63333-35-7

Bromethalin

Cat. No. B1667874
CAS RN: 63333-35-7
M. Wt: 577.93 g/mol
InChI Key: USMZPYXTVKAYST-UHFFFAOYSA-N
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Description

Bromethalin is a neurotoxic rodenticide that damages the central nervous system .


Synthesis Analysis

Bromethalin has unusual instability and chromatographic behavior that make it difficult to analyze by gas chromatography (GC) in forensic examination of non-target animal deaths . Physicochemical breakdown of bromethalin produced multiple unique products with discernible mass spectra . Two principal breakdown products are isomeric with one another and involve the release of both fluorine and methyl groups to develop dehydrofluorodesmethylbromethalin products .


Molecular Structure Analysis

The molecular formula of Bromethalin is C14H7Br3F3N3O4 . It is a C-nitro compound . The molecular weight is 577.93 g/mol . The IUPAC name is N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline .


Chemical Reactions Analysis

Bromethalin has the capacity to generate up to twenty heat- or light-induced breakdown products . The compounds, as well as their parent bromethalin, were easily monitored by GC interfaced with a tandem-quadrupole mass spectrometer using multiple-reaction monitoring (MRM) modes .


Physical And Chemical Properties Analysis

Bromethalin is a C-nitro compound . Its molecular weight is 577.93 g/mol . The molecular formula is C14H7Br3F3N3O4 .

Safety And Hazards

Bromethalin is highly toxic. It is fatal if swallowed, toxic in contact with skin, and fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The availability of rodenticides that kill by interference with blood coagulation has been largely curtailed by recent requirements of the US Environmental Protection Agency . This change in policy arises principally from the known deleterious effects of these anticoagulants on non-target animals . Bromethalin, in contrast, is a neurotoxic rodenticide formulated as solid bait blocks, pellets, or bait stations for the control of house mice, roof rats, and Norway rats . Off-target poisoning events with this methylated tribromophenylaniline analog have nonetheless also been reported for humans, companion animals, and wildlife .

properties

IUPAC Name

N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMZPYXTVKAYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br3F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8032590
Record name Bromethalin
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Molecular Weight

577.93 g/mol
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Physical Description

Pale yellow odorless solid; [Merck Index] White solid; [Reference #1]
Record name Bromethalin
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Solubility

In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L)
Record name Bromethalin
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Density

Bulk density: 2.169 g/mL at 23 °C
Record name Bromethalin
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Vapor Pressure

0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C
Record name Bromethalin
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Acute rodenticide, acting as an uncoupler of oxidative phosphorylation.
Record name Bromethalin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bromethalin

Color/Form

Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol

CAS RN

63333-35-7
Record name Bromethalin
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Record name Bromethalin [ANSI:BSI:ISO]
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Record name Bromethalin
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Record name BROMETHALIN
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Record name Bromethalin
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Melting Point

150-151 °C
Record name Bromethalin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
ME Peterson - Topics in companion animal medicine, 2013 - Elsevier
Bromethalin is a potent neurotoxin capable of inducing fatal cerebral edema in companion animals. Bromethalin decreases adenosine triphosphate production resulting in cerebral …
Number of citations: 20 www.sciencedirect.com
DC Dorman - Veterinary Clinics of North America: Small Animal …, 1990 - Elsevier
… Bromethalin is an uncoupler of oxidative phosphorylation, producing increased cerebrospinal fluid pressure. Clinical signs of bromethalin poisoning include depression, hind-limb …
Number of citations: 59 www.sciencedirect.com
DC Dorman, JF Zachary, WB Buck - Veterinary Pathology, 1992 - journals.sagepub.com
Ten random source male domestic shorthair cats, 2 to 6 years old and 3.0–4.4 kg body weight, were each given a single oral dose (1.5 mg/kg) of bromethalin (cat Nos. 1–5) or bait …
Number of citations: 55 journals.sagepub.com
DC Dorman, J Simon, KA Harlin… - Journal of Veterinary …, 1990 - journals.sagepub.com
Dogs given a single oral dose of bromethalin at 6.25 mg/kg developed a toxic syndrome characterized by hyperexcitability, tremors, seizures, depression, and death within 15–63 hours …
Number of citations: 48 journals.sagepub.com
RBL Van Lier, LD Cherry - Fundamental and Applied Toxicology, 1988 - Elsevier
… bromethalin to the desmethyl analog and beyond but each of the inducers promoted conversion of bromethalin … Mechanistic studies showed that bromethalin is rapidly converted to the …
Number of citations: 68 www.sciencedirect.com
B Heggem-Perry, M McMichael… - Journal of the …, 2016 - meridian.allenpress.com
… In response, manufacturers began to increase production of bromethalin-based rodenticides. It is likely that pet exposure to bromethalin will increase in the future. Bromethalin has no …
Number of citations: 27 meridian.allenpress.com
DC Dorman, LM Cote, WB Buck - American journal of veterinary …, 1992 - europepmc.org
… compared with bromethalin-dosed saline solution-treated rats. All rats given bromethalin and … Some rats given bromethalin and EGB developed clinical signs, however, none developed …
Number of citations: 66 europepmc.org
MA Pasquale‐Styles, MA Sochaski… - Journal of forensic …, 2006 - Wiley Online Library
… The presence of a demethylated form of bromethalin in the patient's liver and brain was … poisoned with bromethalin. This case illustrates the potential for bromethalin ingestion to …
Number of citations: 19 onlinelibrary.wiley.com
DC Dorman, AJ Parker, JA Dye, WB Buck - Progress in Veterinary …, 1990 - cabdirect.org
… cats (bait LD 50 0.54 mg bromethalin/kg). Bromethalin toxicosis in the cat is characterized by … In this study, clinical signs of bromethalin toxicosis in cats generally developed 2 to 7 days …
Number of citations: 17 www.cabdirect.org
E Dunayer - Vet Med, 2003 - rollingtstores.s3.amazonaws.com
… bromethalin per ounce of bait) and comes in bait pellets, bars, and place packs.Bromethalin … Signs of bromethalin toxicosis are most pronounced in the central nervous system (CNS) …
Number of citations: 28 rollingtstores.s3.amazonaws.com

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